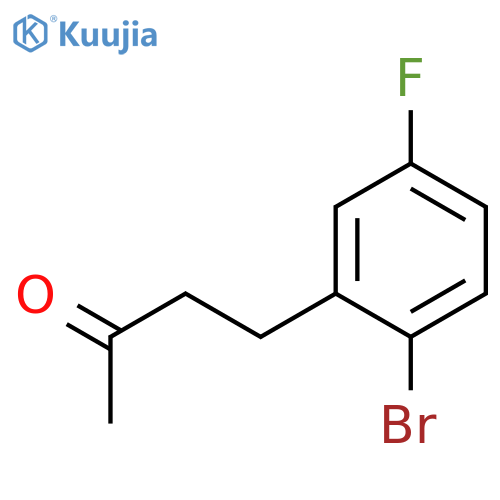

Cas no 112399-43-6 (4-(2-bromo-5-fluorophenyl)butan-2-one)

112399-43-6 structure

商品名:4-(2-bromo-5-fluorophenyl)butan-2-one

4-(2-bromo-5-fluorophenyl)butan-2-one 化学的及び物理的性質

名前と識別子

-

- 2-Butanone, 4-(2-bromo-5-fluorophenyl)-

- 4-(2-bromo-5-fluorophenyl)butan-2-one

-

4-(2-bromo-5-fluorophenyl)butan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1896182-0.5g |

4-(2-bromo-5-fluorophenyl)butan-2-one |

112399-43-6 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1896182-0.25g |

4-(2-bromo-5-fluorophenyl)butan-2-one |

112399-43-6 | 0.25g |

$513.0 | 2023-09-18 | ||

| Enamine | EN300-1896182-10.0g |

4-(2-bromo-5-fluorophenyl)butan-2-one |

112399-43-6 | 10g |

$5037.0 | 2023-05-24 | ||

| Enamine | EN300-1896182-0.05g |

4-(2-bromo-5-fluorophenyl)butan-2-one |

112399-43-6 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1896182-2.5g |

4-(2-bromo-5-fluorophenyl)butan-2-one |

112399-43-6 | 2.5g |

$1089.0 | 2023-09-18 | ||

| Enamine | EN300-1896182-5.0g |

4-(2-bromo-5-fluorophenyl)butan-2-one |

112399-43-6 | 5g |

$3396.0 | 2023-05-24 | ||

| Enamine | EN300-1896182-0.1g |

4-(2-bromo-5-fluorophenyl)butan-2-one |

112399-43-6 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1896182-5g |

4-(2-bromo-5-fluorophenyl)butan-2-one |

112399-43-6 | 5g |

$1614.0 | 2023-09-18 | ||

| Enamine | EN300-1896182-1g |

4-(2-bromo-5-fluorophenyl)butan-2-one |

112399-43-6 | 1g |

$557.0 | 2023-09-18 | ||

| Enamine | EN300-1896182-10g |

4-(2-bromo-5-fluorophenyl)butan-2-one |

112399-43-6 | 10g |

$2393.0 | 2023-09-18 |

4-(2-bromo-5-fluorophenyl)butan-2-one 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

112399-43-6 (4-(2-bromo-5-fluorophenyl)butan-2-one) 関連製品

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬